2-Trimethylaminoethylphosphonic acid
Description
Historical Context and Initial Scientific Delineation of Phosphonates
The scientific journey into natural organophosphorus compounds began with the groundbreaking discovery of phosphonates in a biological system. In 1959, the first phosphonate (B1237965), 2-aminoethylphosphonic acid (commonly known as ciliatine), was isolated from rumen protozoa. This discovery was pivotal as it revealed that nature utilized the direct and highly stable carbon-phosphorus (C-P) bond, a linkage previously thought to be absent from biology.
Following the identification of ciliatine, researchers began to uncover a variety of related structures in diverse organisms, particularly in marine invertebrates. This exploration led to the isolation of methylated derivatives of ciliatine. A significant finding in this area was the identification of 2-(methylamino)ethylphosphonic acid, the monomethylated version, from the proteinaceous material of a sea anemone in 1967. ebi.ac.uk This discovery provided the first direct evidence of the biological N-methylation of ciliatine. Subsequent research identified the fully methylated derivative, 2-trimethylaminoethylphosphonic acid, also known as phosphonobetaine. This compound represents the endpoint of the methylation pathway of ciliatine's amino group.
| Key Historical Discoveries in Phosphonate Research | | :--- | :--- | | Year | Discovery | | 1959 | First natural phosphonate, 2-aminoethylphosphonic acid (ciliatine), is discovered. | | 1967 | Isolation of 2-(methylamino)ethylphosphonic acid from a sea anemone, demonstrating biological methylation of ciliatine. ebi.ac.uk | | Post-1967 | Identification of this compound (phosphonobetaine) in various organisms. |
Significance of Organophosphorus Compounds with Carbon-Phosphorus Bonds in Biological Systems
The defining feature of this compound and all other phosphonates is the carbon-phosphorus (C-P) bond. Unlike the more common phosphate (B84403) esters found in biological systems, which contain a labile carbon-oxygen-phosphorus (C-O-P) linkage, the C-P bond is exceptionally stable and resistant to chemical and enzymatic hydrolysis. researchgate.net
This inherent stability has several profound implications for its role in biological systems:
Structural Mimicry and Stability: The phosphonate group is a structural analog of the phosphate group. This allows phosphonates to act as stable mimics of phosphate esters or carboxylate-containing metabolites. nih.gov By replacing a phosphate-based molecule with a phosphonate, an organism can create structures that are resistant to enzymes like phosphatases, which would normally cleave the C-O-P bond. This resistance may be a strategy to conserve phosphorus, a limiting nutrient in many environments, particularly the ocean. nih.gov
Incorporation into Macromolecules: The stability of the C-P bond allows for the incorporation of phosphonates into larger structures like lipids (phosphonolipids) and glycoproteins. 2-aminoethylphosphonic acid and its methylated derivatives, including this compound, are frequently found as components of cell membranes in many marine invertebrates. nih.gov Their presence likely alters the physical and chemical properties of these membranes, potentially affecting their stability and fluidity.
The C-P bond is formed through a unique enzymatic reaction. Virtually all known phosphonate biosynthetic pathways originate from the metabolite phosphoenolpyruvate (B93156) (PEP). An enzyme known as PEP phosphomutase catalyzes an intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233), which is the first committed step in creating the C-P bond. nih.gov This phosphonopyruvate is then converted through a series of enzymatic steps into various phosphonates, including ciliatine.
Overview of Key Research Paradigms and Unanswered Questions Pertaining to this compound
Contemporary research on this compound is largely focused on its biosynthesis, distribution, and ultimate biological function. While much has been learned, significant questions remain.
Key Research Paradigms:
Biosynthetic Pathway Elucidation: A primary research focus is on mapping the complete biosynthetic pathway. It is established that this compound is derived from ciliatine through successive methylation of the amino group. targetmol.com This process requires a methyl donor, typically S-adenosyl methionine (SAM), and specific enzymes known as methyltransferases. The study of this pathway involves identifying and characterizing the genes and enzymes responsible for each methylation step.
Genomic and Metabolomic Surveys: Modern research utilizes genome mining and metabolomics to discover new phosphonates and to map the distribution of known ones, like this compound, across different species. ebi.ac.uk By searching for genes homologous to known phosphonate biosynthetic enzymes (like PEP phosphomutase), scientists can predict an organism's ability to produce these compounds and then confirm their presence using mass spectrometry. These surveys have confirmed that phosphonates are widespread, especially in marine life. nih.gov
Unanswered Questions:
Precise Biological Function: Despite being identified decades ago, the exact biological role of this compound remains poorly understood. nih.gov While it is known to be a component of membranes, its specific contribution to membrane function is not clear. It may play a role in membrane stability, osmoregulation (as a betaine-like structure), or as a storage form of phosphorus.
Enzymology of N-Methylation: The specific enzyme or enzymes that catalyze the transfer of three methyl groups from a donor to ciliatine to form this compound have not been fully isolated and characterized in most organisms. Identifying these N-methyltransferases is crucial for a complete understanding of the biosynthetic pathway and its regulation.
Ecological Significance: The prevalence of this compound and other phosphonates in marine invertebrates suggests an important ecological role. It is unclear if their production is an adaptation to phosphorus-limited marine environments, a form of chemical defense, or serves another purpose related to the unique physiological demands of these organisms. nih.gov Further research is needed to understand why these specific organisms have evolved the complex machinery to synthesize C-P bonds and modify them through processes like methylation.
| Research Area | Knowns | Unanswered Questions |
| Biosynthesis | Derived from 2-aminoethylphosphonic acid via methylation. targetmol.com | What are the specific N-methyltransferase enzymes involved? How is the pathway regulated? |
| Biological Role | Component of membranes in marine invertebrates. nih.gov | What is its precise function in membrane physiology? Does it have roles in signaling or osmoregulation? |
| Distribution | Found in a variety of organisms, particularly marine invertebrates like sea anemones. ebi.ac.uknih.gov | What is the full extent of its distribution across the tree of life? |
| Ecology | Common in marine environments. | What is the selective advantage for producing this compound in marine ecosystems? |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5148-60-7 |
|---|---|
Molecular Formula |
C5H15NO3P+ |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
trimethyl(2-phosphonoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 |
InChI Key |
VCANKBLUHKRQLL-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCP(=O)(O)O |
Canonical SMILES |
C[N+](C)(C)CCP(=O)(O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 2 Trimethylaminoethylphosphonic Acid
Identification in Marine Organisms and Invertebrates
2-Trimethylaminoethylphosphonic acid and its unmethylated precursor, 2-aminoethylphosphonic acid (2-AEP) or ciliatine, are notable for containing a stable carbon-phosphorus (C-P) bond. This bond is a key feature of phosphonates, distinguishing them from the more common phosphates with their oxygen-phosphorus (O-P) linkage.
The story of naturally occurring phosphonates began in 1959 with the discovery of 2-AEP in ciliated protozoa from the rumen of sheep. researchgate.net This initial finding sparked extensive research into the distribution of these compounds in the natural world. researchgate.net Subsequent studies have revealed the presence of 2-AEP and its methylated derivatives, including this compound, in a variety of marine invertebrates. These compounds are often found in the lipid fractions of these organisms, although typically in smaller amounts than their unmethylated counterparts. researchgate.net Their presence in organisms like sea anemones and other coelenterates highlights their integration into the metabolic and structural components of marine life.
Some of the most abundant microorganisms on Earth, marine bacterioplankton, are key players in the cycling of phosphonates. researchgate.net Genomic studies have shown that a significant portion of marine microbes possess the genetic pathways for both producing and breaking down phosphonates. nih.gov
Notably, the dominant marine cyanobacterium Prochlorococcus and the heterotrophic alphaproteobacteria of the SAR11 clade are deeply involved in the marine phosphonate (B1237965) cycle. researchgate.net Together, they can constitute over half of the planktonic cells in the surface ocean. researchgate.netnih.govmit.edu Analysis of marine genomes has revealed that many strains of Prochlorococcus and SAR11 have the potential to produce phosphonates. researchgate.net Interestingly, within these groups, the abilities to produce and consume phosphonates often appear to be mutually exclusive at the strain level, suggesting a sophisticated system of niche partitioning and metabolic interdependence in the nutrient-limited open ocean. researchgate.netnih.govmit.edu For instance, SAR11 relies on organic compounds from primary producers like Prochlorococcus for its carbon and sometimes phosphorus needs. nih.govmit.edu
| Organism Group | Role in Phosphonate Cycling | Key Genera/Lineages |
| Marine Bacterioplankton | Production and Catabolism | Prochlorococcus, SAR11 |
| Protozoa | Initial Discovery, Component of Lipids | Ciliated Protozoa |
| Coelenterates | Component of Lipids | Sea Anemones |
Occurrence as a Metabolite in Terrestrial Organisms
While the most significant biogeochemical cycling of phosphonates occurs in marine environments, 2-AEP has also been detected in various terrestrial organisms, including animals and even human tissue. researchgate.netnih.gov Although mammals are not thought to have a synthetic pathway for creating phosphonates, its presence suggests that it is acquired through the diet and subsequently metabolized. nih.gov The initial discovery of ciliatine in sheep rumen protozoa is a prime example of its entry into the terrestrial food web. researchgate.net
Microbial Diversity and Geographic Distribution of this compound Producers
The ability to metabolize phosphonates is widespread among marine microbes. nih.gov Genomic data indicates that at least 35 different classes of marine bacteria and archaea possess genes for phosphonate cycling. nih.gov Proteobacteria, in particular, are major contributors to this process. nih.gov
The distribution of phosphonate-metabolizing microbes varies geographically and with depth, often influenced by nutrient availability. In the nutrient-poor surface waters of oligotrophic gyres, where Prochlorococcus and SAR11 dominate, phosphonate cycling is a critical mechanism for acquiring phosphorus. researchgate.netresearchgate.net The genetic potential for phosphonate production is found across various ocean regions, including the North Atlantic. researchgate.net Studies using advanced detection methods, such as rRNA-targeted DNA probes, have confirmed the widespread presence of key microbial groups like SAR11 and Prochlorococcus in locations like Monterey Bay, California. nih.gov The biogeography of these ecotypes is systematically influenced by factors like nutrient stress and temperature, which in turn drives the large-scale patterns of phosphonate cycling across entire ocean basins. escholarship.org
| Microbial Group | Geographic Presence | Key Findings |
| Proteobacteria | Global Oceans | Dominate phosphonate cycling genes. nih.gov |
| Prochlorococcus | Tropical and Subtropical Oceans | Key primary producers, some strains produce phosphonates. researchgate.netescholarship.org |
| SAR11 | Global Oceans | Abundant heterotrophs, some strains produce phosphonates. researchgate.netescholarship.org |
| Thaumarchaeota | Global Oceans | Nitrosopumilus maritimus is a known phosphonate producer. researchgate.net |
Enzymatic Degradation and Catabolism of 2 Trimethylaminoethylphosphonic Acid
Mechanisms of Carbon-Phosphorus Bond Cleavage
The cleavage of the C-P bond is the central step in the degradation of phosphonates. Bacteria employ several enzymatic strategies to break this resilient bond, primarily through the C-P lyase pathway and various hydrolases. rsc.orgresearchgate.net
C-P Lyase Pathway
The C-P lyase pathway is a multi-enzyme complex capable of cleaving the C-P bond in a wide range of phosphonates, including unactivated alkylphosphonates. rsc.orgadvancedsciencenews.com This pathway is particularly noted for its broad substrate specificity. researchgate.net In well-studied organisms like Escherichia coli, the C-P lyase machinery is encoded by the phn operon, which comprises 14 genes (phnC through phnP). advancedsciencenews.com The core complex, consisting of PhnG, PhnH, PhnI, and PhnJ proteins, is responsible for the catalytic activity. advancedsciencenews.com The actual C-P bond scission is a radical-based mechanism catalyzed by the PhnJ protein, a member of the radical S-adenosylmethionine (SAM) enzyme family. scispace.com
While the C-P lyase pathway is known to act on various phosphonates, including those with substitutions on the carbon atom like 2-aminoethylphosphonate (AEP), its specific activity on 2-trimethylaminoethylphosphonic acid is not yet fully characterized. researchgate.net Some bacterial strains, such as Agrobacterium radiobacter, exhibit a C-P lyase with exceptionally broad substrate specificity, capable of degrading numerous phosphonic acids. researchgate.net However, direct evidence for TMAEP degradation via this pathway remains an area for further research.
Phosphonoacetate Hydrolase Activity
Phosphonoacetate hydrolase (PhnA) is a zinc-dependent enzyme that catalyzes the cleavage of the C-P bond in phosphonoacetate, yielding acetate (B1210297) and inorganic phosphate (B84403). scispace.comacs.org This enzyme is a key component of a degradation pathway for 2-aminoethylphosphonate (AEP) in some bacteria, such as Sinorhizobium meliloti. acs.org In this pathway, AEP is first converted to phosphonoacetaldehyde (B103672) by a transaminase (PhnW), and then oxidized to phosphonoacetate by a dehydrogenase (PhnY). acs.org PhnA then completes the degradation. acs.org
The involvement of a phosphonoacetate hydrolase-like activity in the degradation of TMAEP has not been demonstrated. The substrate specificity of known PhnA enzymes is quite narrow, primarily acting on phosphonoacetate. researchgate.net For TMAEP to be a substrate for this pathway, it would first need to be converted to phosphonoacetate, a transformation for which there is currently no enzymatic evidence.
Other Hydrolase-Mediated Degradation Routes
Beyond the well-characterized C-P lyase and phosphonoacetate hydrolase pathways, other hydrolases are involved in phosphonate (B1237965) degradation. One such example is phosphonoacetaldehyde hydrolase (PhnX), which directly cleaves phosphonoacetaldehyde into acetaldehyde (B116499) and inorganic phosphate. nih.gov This is a key step in the most common pathway for AEP degradation. acs.org
For this compound, a specific hydrolytic pathway involving a dioxygenase has been identified, which is distinct from the aforementioned routes. This will be detailed in the following section.
Characterization of Key Catabolic Enzymes (e.g., TmpA, a 2-trimethylaminoethylphosphonate hydroxylase)
A key enzyme in the catabolism of TMAEP has been identified and characterized in the marine bacterium Leisingera caerulea. This enzyme, named TmpA, is a [2-(trimethylamino)ethyl]phosphonate dioxygenase. TmpA catalyzes the hydroxylation of TMAEP to produce (R)-1-hydroxy-2-(trimethylammonio)ethylphosphonate (OH-TMAEP). This enzyme exhibits high specificity for its N-trimethylated substrate.
In Leisingera caerulea, the gene for TmpA is part of a two-gene operon, which also includes the gene for TmpB. TmpB is believed to be involved in the subsequent degradation of OH-TMAEP.
Table 1: Properties of TmpA from Leisingera caerulea
| Property | Description |
| Enzyme Name | TmpA |
| Systematic Name | [2-(trimethylamino)ethyl]phosphonate dioxygenase |
| Organism | Leisingera caerulea |
| Function | Catalyzes the hydroxylation of TMAEP to (R)-1-hydroxy-2-(trimethylammonio)ethylphosphonate (OH-TMAEP). |
| Substrate Specificity | Highly specific for N-trimethylated substrates like TMAEP. |
| Gene Locus | Part of a two-gene operon with tmpB. |
Microbial Communities Involved in this compound Turnover in Ecosystems
Microbial communities, particularly in marine environments, play a crucial role in the biogeochemical cycling of phosphorus, including the degradation of phosphonates. rsc.org The distribution of genes for phosphonate metabolism suggests that a significant fraction of marine bacteria has the potential to utilize these compounds. rsc.org
Given that TMAEP is a component of phosphonolipids found in marine invertebrates, the turnover of this compound is likely carried out by marine microbial consortia. The degradation of trimethylamine (B31210) (TMA), a related compound, is known to be performed by various marine bacteria, including members of the Roseobacter clade. rsc.org It is plausible that similar microbial groups are involved in the degradation of the trimethylated phosphonate, TMAEP. However, specific studies identifying and characterizing microbial communities that actively degrade TMAEP in marine or terrestrial ecosystems are still emerging. The enrichment of microbial consortia from environments with high phosphonate loads has been a successful strategy for identifying novel degradation pathways and the organisms responsible. nih.govnih.gov
Regulation of Phosphonate Catabolism Gene Expression
The expression of genes involved in phosphonate catabolism is tightly regulated in bacteria to ensure that these pathways are only activated when needed. A common regulatory mechanism is the control by the cellular phosphate status, often mediated by the Pho regulon. advancedsciencenews.com Under phosphate-limiting conditions, the two-component regulatory system PhoB-PhoR activates the expression of genes that allow the cell to scavenge phosphorus from alternative sources, including phosphonates. advancedsciencenews.com The phn operon, encoding the C-P lyase pathway in E. coli, is a classic example of a system under the control of the Pho regulon. advancedsciencenews.com
In addition to global regulation by phosphate availability, the expression of some phosphonate degradation pathways is also controlled by the presence of the specific phosphonate substrate. This substrate-level induction allows for a more tailored response to the availability of different phosphonates. For instance, the degradation of certain aromatic compounds is regulated by proteins from the LysR family of transcriptional regulators, which sense the presence of the specific substrate. nih.gov
The specific regulation of the tmpA and tmpB genes involved in TMAEP degradation in Leisingera caerulea has not been fully elucidated. It is likely subject to regulation by both phosphate availability and potentially by the presence of TMAEP itself, but further research is needed to confirm the precise regulatory mechanisms.
Biological Functions and Physiological Roles of 2 Trimethylaminoethylphosphonic Acid and Its Derivatives
Incorporation into Complex Phosphonolipids and Phosphonoglycoproteins
2-Trimethylaminoethylphosphonic acid, also known as ciliatine, is a naturally occurring phosphonate (B1237965) that serves as a fundamental building block for more complex macromolecules, including phosphonolipids and phosphonoglycoproteins. nih.gov Unlike their phosphate (B84403) ester counterparts, which feature a P-O-C bond, phosphonates are characterized by a highly stable phosphorus-carbon (P-C) bond. nih.gov This unique chemical feature is central to their biological roles. Ciliatine is biosynthetically derived from phosphoenolpyruvate (B93156) and incorporated into the polar head groups of lipids and glycans in a variety of organisms, particularly in lower eukaryotes and marine invertebrates.
The incorporation of this compound into lipids creates phosphonolipids, which are structural analogs of common phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine. These phosphonolipids integrate into biological membranes, where they significantly influence the bilayer's physical and chemical properties. The defining feature is the P-C bond, which imparts distinct characteristics compared to the more common P-O-C bond found in phospholipids.
Key structural impacts observed in model systems include:
Membrane Fluidity and Packing: The substitution of a P-O-C linkage with a P-C bond can alter the conformation of the lipid head group. This change affects the packing of lipids within the membrane, which can, in turn, influence membrane fluidity. While phospholipids are the primary lipid component in most mammalian cell membranes, the presence of analogs like phosphonolipids can modulate the membrane's physical state. wikipedia.org
Stability and Resistance: The carbon-phosphorus bond is considerably more resistant to enzymatic (e.g., by phospholipases) and chemical (e.g., acid hydrolysis) cleavage than the phosphate-ester bond. researchgate.net This inherent stability means that membranes containing phosphonolipids exhibit increased resistance to degradation by various hydrolytic enzymes that typically break down phospholipids.
Intermolecular Interactions: The phosphonate headgroup can alter hydrogen bonding patterns and electrostatic interactions at the membrane-water interface. These modifications can affect the hydration layer of the membrane and interactions with membrane-associated proteins. nih.gov
The table below summarizes the comparative properties of phosphate and phosphonate lipids in model membrane systems.
| Feature | Phosphate-Containing Lipids (Phospholipids) | Phosphonate-Containing Lipids (Phosphonolipids) | Reference |
| Bonding | P-O-C (Phosphate Ester) | P-C (Phosphonate) | nih.gov |
| Enzymatic Stability | Susceptible to various phospholipases | Resistant to many common phospholipases | researchgate.net |
| Chemical Stability | Susceptible to acid/base hydrolysis | Highly resistant to chemical hydrolysis | nih.gov |
| Structural Role | Primary component of most biological membranes | Structural component in specific organisms, enhances membrane stability | nih.govwikipedia.org |
The presence of phosphonolipids and phosphonoglycoproteins on the cell surface provides a protective advantage. By replacing or augmenting standard phospholipids and glycoproteins, these C-P bond-containing molecules enhance the structural integrity of the cell envelope. This fortification makes the cell surface less susceptible to external enzymatic attacks, which could be a crucial defense mechanism for organisms in environments rich with hydrolytic enzymes, such as those produced by predators or competing microbes. nih.gov
Furthermore, modifications to the cell surface's chemical composition can influence cellular interactions. Cell-cell recognition, adhesion, and signaling are mediated by the molecules displayed on the cell's exterior. The unique stereochemistry and charge distribution of the phosphonate group, compared to the phosphate group, can alter how the cell is recognized by other organisms or host immune systems. For instance, in pathogenic organisms, the presence of phosphonates in surface glycans can be a strategy for evading host immune detection. nih.gov
Contribution to Phosphorus Cycling in Aquatic and Terrestrial Environments
Phosphonates, including this compound, represent a significant and dynamic fraction of the dissolved organic phosphorus (DOP) pool, particularly in marine environments. hawaii.edunih.gov While inorganic phosphate is the most readily available form of phosphorus for most organisms, its concentration can be extremely low in many ecosystems, such as the open ocean. nih.govhawaii.edu In these oligotrophic, or nutrient-poor, regions, the cycling of phosphorus through its organic forms becomes critical for sustaining life. frontiersin.orgresearchgate.net
Organisms that synthesize phosphonates contribute to the DOP pool upon their death and decomposition. This process releases phosphonate-containing molecules into the environment, where they can be utilized by other members of the microbial community. The stability of the C-P bond ensures that these compounds have a longer residence time in the environment compared to more labile phosphate esters, acting as a persistent reservoir of phosphorus. nih.gov
Role as a Phosphorus Source for Microorganisms Under Nutrient Limitation
Under conditions of inorganic phosphate scarcity, many microorganisms have evolved specialized enzymatic machinery to access the phosphorus locked within stable phosphonate compounds. hawaii.eduunimi.it The ability to cleave the C-P bond provides a significant competitive advantage in phosphate-limited environments. nih.gov Bacteria, archaea, and even some eukaryotic phytoplankton can utilize 2-AEP and other phosphonates as their sole source of phosphorus. hawaii.edunih.gov
The primary enzymatic pathway for this process is the C-P lyase pathway , a multi-protein complex that catalyzes the cleavage of the carbon-phosphorus bond to release inorganic phosphate. researchgate.netresearchgate.net The expression of the genes encoding the C-P lyase machinery is typically induced under phosphate starvation, a response often regulated by the Pho regulon, a global regulatory system for phosphorus acquisition in bacteria. researchgate.net
The following table highlights examples of microbial phosphonate utilization pathways.
| Pathway | Key Enzyme(s) | Substrate Example | Product(s) | Organism Examples | Reference |
| C-P Lyase Pathway | PhnG, H, I, J, K, L, M (multi-subunit complex) | Various alkylphosphonates | Alkane + Inorganic Phosphate | Escherichia coli, Enterobacter aerogenes | researchgate.netnih.gov |
| Transaminase-Hydrolase Pathway | 2-AEP:pyruvate (B1213749) transaminase (PhnW), Phosphonoacetaldehyde (B103672) hydrolase (PhnX) | 2-Aminoethylphosphonate (2-AEP) | Acetaldehyde (B116499) + Alanine + Inorganic Phosphate | Salmonella enterica | nih.gov |
This metabolic capability ensures that phosphorus continues to cycle through the biosphere, even when preferred inorganic sources are depleted.
Molecular Mechanisms of Biological Activity and Chemical Mimicry of Phosphate Metabolites
The biological activity of this compound and its derivatives often stems from their ability to act as structural mimics of essential phosphate-containing metabolites. nih.gov Because the phosphonate group (R-PO₃²⁻) is geometrically and electronically similar to the phosphate group (R-O-PO₃²⁻), phosphonates can fit into the active sites of enzymes that normally bind and process phosphate esters.
This molecular mimicry can lead to competitive inhibition. An enzyme may bind to a phosphonate analog instead of its natural phosphate substrate. However, due to the extreme stability of the C-P bond, the enzyme is unable to catalyze the cleavage or transfer reaction it would normally perform on a phosphate ester. This can effectively block metabolic pathways. This principle is exploited in the design of various herbicides and antibiotics that are phosphonate-based. nih.gov
Metabolic Interconnections with Choline (B1196258) Metabolism and Related Pathways
This compound is a structural analog of phosphocholine (B91661), a key intermediate in the primary pathway for synthesizing phosphatidylcholine, a major component of eukaryotic cell membranes. nih.govimrpress.com Choline is taken up by the cell and phosphorylated to phosphocholine, which is then converted to CDP-choline and finally used to form phosphatidylcholine. nih.gov
The structural similarity between 2-AEP and phosphocholine suggests a potential metabolic interconnection. Although their biosynthetic origins differ—2-AEP synthesis starts from phosphoenolpyruvate while phosphatidylcholine synthesis can directly incorporate choline—they compete for incorporation into membrane lipids in organisms that can utilize both. The enzymes responsible for constructing the polar head groups of lipids may exhibit promiscuity, accepting the phosphonate analog in place of the phosphate-based substrate. This metabolic crosstalk highlights the diverse strategies organisms employ to build functional membranes, particularly under varying environmental nutrient conditions. nih.gov
Advanced Analytical Methodologies for the Research of 2 Trimethylaminoethylphosphonic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure and metabolic fate of 2-trimethylaminoethylphosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy, including ³¹P-NMR for Detection and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of this compound. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ³¹P-NMR is uniquely suited for observing the phosphorus atom, which is central to the molecule's identity. huji.ac.il
The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp NMR signals and a wide chemical shift range, which minimizes signal overlap. huji.ac.il In ³¹P-NMR spectra, the chemical shift of this compound is characteristic of phosphonates, typically appearing in the range of 18 to 27 ppm. researchgate.net This distinct chemical shift allows for its identification even in complex mixtures. magritek.com
Proton-decoupled ³¹P-NMR spectra show a single peak for the phosphorus atom, simplifying the spectrum for detection and quantification. huji.ac.il Conversely, proton-coupled spectra reveal splitting patterns due to spin-spin coupling with adjacent protons. For instance, the phosphorus signal would be split by the two protons on the adjacent ethyl carbon (a triplet), and these protons would, in turn, be split by the phosphorus atom in the ¹H-NMR spectrum. youtube.com One-bond P-H coupling constants are typically very large, around 600-700 Hz, while two- and three-bond couplings are significantly smaller. huji.ac.ilyoutube.com These coupling patterns provide definitive structural confirmation.
| Nucleus | Typical Chemical Shift (ppm) | Coupling Information | Reference |
| ³¹P | 18 - 27 (Phosphonates) | Shows coupling to adjacent 1H nuclei (e.g., -CH₂-P) | researchgate.net |
| ¹H | Varies for CH₂ and N(CH₃)₃ groups | Protons on carbon adjacent to P are split by ³¹P | youtube.comnih.gov |
| ¹³C | Varies for C-P and C-N carbons | Carbon adjacent to P shows 13C-¹P coupling | huji.ac.il |
Table 1. Representative NMR Spectroscopic Data for Phosphonates.
Isotopic Labeling Strategies for Pathway Tracing and Mechanistic Studies
Isotopic labeling is an indispensable tool for deciphering the biosynthetic pathways and metabolic fate of this compound. nih.gov This strategy involves introducing atoms with stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N), into precursor molecules. mdpi.com These labeled precursors are then supplied to the biological system of interest.
By tracking the incorporation of these heavy isotopes into this compound using mass spectrometry or NMR, researchers can identify its building blocks and map the enzymatic reactions involved in its formation. nih.govnih.gov For example, feeding an organism with [¹³C]-labeled ethanolamine (B43304) or [¹⁵N]-labeled amino acids and subsequently detecting the label in the isolated this compound can provide direct evidence of the biosynthetic precursors. nih.gov
This approach is not limited to identifying precursors but also extends to mechanistic studies of the enzymes involved. Analyzing the stereochemistry and position of the incorporated isotopes can reveal detailed information about enzyme mechanisms, such as bond cleavages and formations. nih.gov
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for isolating and quantifying this compound from complex biological and environmental samples.
Ion Exchange Chromatography and Ion Exclusion Chromatography for Separation of Ionic Species
Ion Exchange Chromatography (IEC) is an ideal technique for separating ionic and polar compounds like this compound. nih.govlibretexts.org The separation is based on the reversible interaction between the charged analyte and the charged functional groups of the stationary phase. harvardapparatus.comyoutube.com
As a zwitterionic compound, this compound possesses both a positively charged quaternary amine and a negatively charged phosphonate (B1237965) group. Its net charge is pH-dependent.
Anion Exchange Chromatography : At a sufficiently high pH, the phosphonate group is deprotonated (negative charge), allowing the molecule to bind to a positively charged anion exchange resin (e.g., with quaternary ammonium (B1175870) functional groups). harvardapparatus.comcytivalifesciences.com Elution is typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase. cytivalifesciences.com
Cation Exchange Chromatography : At a low pH, the phosphonic acid group is protonated (neutral), while the quaternary amine remains positively charged. This allows the molecule to bind to a negatively charged cation exchange resin (e.g., with sulfonic acid functional groups). libretexts.orgharvardapparatus.com
Ion exclusion chromatography can also be used, which separates ionic species from non-ionic or weakly ionized ones based on Donnan exclusion from the pores of the ion-exchange resin. This technique is particularly useful for separating phosphonates from a complex matrix. tandfonline.com
| Chromatographic Mode | Stationary Phase Type | Principle of Separation | Elution Strategy | Reference |
| Anion Exchange | Positively charged resin (e.g., DEAE, Q-type) | Binds negatively charged phosphonate group at high pH | Increase salt gradient or decrease pH | harvardapparatus.comcytivalifesciences.com |
| Cation Exchange | Negatively charged resin (e.g., CM, SP-type) | Binds positively charged amine group at low pH | Increase salt gradient or increase pH | libretexts.orgharvardapparatus.com |
| Ion-Pair Reversed Phase | C18 or other hydrophobic phase | Forms neutral ion-pair with reagent for retention | Gradient of organic solvent (e.g., acetonitrile) | sigmaaldrich.cnnih.gov |
Table 2. Chromatographic Strategies for this compound Analysis.
Mass Spectrometry (MS)-Based Approaches for Metabolomics and Identification in Complex Biological Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern metabolomics and provides unparalleled sensitivity and selectivity for the analysis of this compound. nih.gov This approach allows for both the targeted quantification of the compound and its untargeted discovery in complex biological samples. researchgate.netnih.gov
In a typical LC-MS workflow, the compound is first separated from the sample matrix by HPLC, often using hydrophilic interaction chromatography (HILIC) which is well-suited for highly polar molecules, or ion-pair chromatography. sigmaaldrich.cnnih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. youtube.com
High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the accurate mass of the ion, allowing for the calculation of its elemental formula and confident identification. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov In this technique, the parent ion of this compound is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint, enabling its unambiguous identification even at trace levels in intricate matrices like urine, plasma, or cell extracts. nih.govmdpi.com
Bioinformatic Tools for Genomic and Metagenomic Analysis of Phosphonate-Related Genes
The study of this compound and other phosphonates at the genetic level has been significantly advanced by the development and application of specialized bioinformatic tools. These tools enable researchers to mine vast genomic and metagenomic datasets to identify biosynthetic gene clusters (BGCs), predict metabolic pathways, and understand the ecological distribution and evolutionary history of phosphonate metabolism.
A cornerstone in the analysis of phosphonate biosynthesis is the identification of the pepM gene, which encodes the enzyme phosphoenolpyruvate (B93156) (PEP) mutase. nih.gov This enzyme catalyzes the initial and crucial step in the biosynthesis of most known phosphonates, the conversion of phosphoenolpyruvate to phosphonopyruvate (B1221233). nih.govmicrobiologyresearch.org Consequently, the pepM gene serves as a valuable molecular marker for detecting the potential for phosphonate production in an organism or an environmental sample. nih.govnih.gov
Genomic and metagenomic analyses have revealed that genes for phosphonate metabolism are widespread among marine bacteria, suggesting their significant role in phosphorus cycling, especially in phosphate-depleted environments. hawaii.edu Comparative metagenomics of various ecosystems, including serpentinizing systems, have highlighted the prevalence of phosphonate catabolism genes, particularly those for the C-P lyase pathway, indicating that phosphonates are a crucial phosphorus source. asm.org
Several bioinformatic tools and databases are instrumental in the analysis of phosphonate-related genes:
Gene Cluster Identification and Annotation: Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used to identify and annotate BGCs for a variety of secondary metabolites, including phosphonates, in bacterial and fungal genomes. nih.gov Other specialized tools for mining secondary metabolite BGCs include BAGEL , which focuses on ribosomally synthesized and post-translationally modified peptides, and ClusterFinder , which uses a probabilistic approach to detect putative secondary metabolite gene clusters. secondarymetabolites.orgactinobase.orgBiG-SCAPE helps in creating sequence similarity networks to group gene clusters into families, which is useful for dereplication and identifying novel BGCs. secondarymetabolites.org
Sequence Homology and Phylogenetic Analysis: Basic Local Alignment Search Tool (BLAST ) is a fundamental tool used to find regions of similarity between biological sequences. nih.gov It is employed to identify homologs of known phosphonate-related genes, such as pepM and the phn gene operon responsible for C-P lyase activity, in genomic and metagenomic datasets. nih.govnih.gov Phylogenetic analysis of key enzymes like PepM can reveal the evolutionary relationships and diversity of phosphonate biosynthetic pathways. nih.gov
Metabolic Pathway Databases: The KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY Database provides a collection of manually drawn pathway maps representing knowledge on metabolism and other cellular processes. genome.jp While not exclusively focused on phosphonates, it can be used to reconstruct metabolic pathways and understand the broader metabolic context of phosphonate biosynthesis and catabolism. asm.org The IMG/MER (Integrated Microbial Genomes & Microbiomes with Environmental Context Data) system is a large, integrated database of microbial and metagenome sequence data that can be mined for phosphonate-related genes and pathways across diverse environments. nih.gov
Metagenomic Analysis Pipelines: Comprehensive platforms like EBI MetaGenomics and analysis software such as Glimmer-MG and Prokka are used for the processing, gene prediction, and annotation of metagenomic sequence data, which is essential for studying phosphonates in complex microbial communities. nih.gov These tools help in identifying open reading frames (ORFs) and assigning putative functions, thereby uncovering the genetic potential for phosphonate metabolism in uncultured organisms. nih.gov
The application of these bioinformatic tools has demonstrated that phosphonate biosynthesis is a diverse and common trait in microbes. nih.gov By examining the gene neighborhoods of pepM, researchers can predict the diversity of phosphonic acid products. nih.gov Metagenomic studies have shown that while phosphonate production genes are taxonomically widespread, genes for their catabolism, such as the C-P lyase pathway, can be more narrowly distributed. nih.gov
Interactive Data Table: Bioinformatic Tools for Phosphonate Gene Analysis
| Tool/Database | Primary Function | Application in Phosphonate Research | Reference(s) |
| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters (BGCs). | Detection of phosphonate BGCs in microbial genomes. | nih.gov |
| BAGEL | Mines for ribosomally synthesized and post-translationally modified peptides (RIPPs). | Identification of specific types of phosphonate-containing natural products. | secondarymetabolites.org |
| ClusterFinder | Probabilistic detection of secondary metabolite gene clusters. | Mining genomic and metagenomic data for novel phosphonate BGCs. | secondarymetabolites.orgactinobase.org |
| BiG-SCAPE | Creates sequence similarity networks of BGCs to define gene cluster families. | Classification and dereplication of phosphonate BGCs. | secondarymetabolites.org |
| BLAST | Finds regions of local similarity between sequences. | Identifying homologs of known phosphonate biosynthesis and catabolism genes. | nih.gov |
| KEGG PATHWAY | Database of metabolic and regulatory pathways. | Reconstructing phosphonate metabolic pathways and understanding their cellular context. | asm.orggenome.jp |
| IMG/MER | Integrated database of microbial genomes and metagenomes. | Mining for phosphonate-related genes across diverse environmental datasets. | nih.gov |
Interactive Data Table: Key Genes in Phosphonate Metabolism
| Gene/Operon | Encoded Protein/Complex | Function | Significance in Analysis | Reference(s) |
| pepM | Phosphoenolpyruvate (PEP) mutase | Catalyzes the conversion of PEP to phosphonopyruvate. | Key molecular marker for phosphonate biosynthesis. | nih.govmicrobiologyresearch.orgnih.gov |
| phnCDE | ABC transporter system | Transports phosphonates into the cell. | Indicates the capability of an organism to uptake phosphonates for catabolism. | asm.orgnih.gov |
| phnGHIJKLM | C-P Lyase complex | Catalyzes the cleavage of the carbon-phosphorus bond in a variety of phosphonates. | A major pathway for phosphonate catabolism, especially in phosphate-limited environments. | nih.gov |
| phnX | Phosphonoacetaldehyde (B103672) hydrolase | Hydrolyzes phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate (B84403). | Part of a specific pathway for 2-aminoethylphosphonate (2-AEP) degradation. | hawaii.edu |
Synthetic Chemistry and Derivatization Strategies for Academic Research Applications
Laboratory Synthesis of 2-Trimethylaminoethylphosphonic Acid and its Stereoisomers
The laboratory synthesis of this compound, a quaternary ammonium (B1175870) phosphonate (B1237965), can be approached through several established routes for the formation of carbon-phosphorus (C-P) bonds and the introduction of the trimethylamino group. A common strategy involves the Michaelis-Arbuzov reaction, a cornerstone in phosphonate synthesis.
One plausible synthetic pathway begins with a suitable halo-precursor, such as 2-bromo-N,N,N-trimethylethan-1-aminium bromide. This starting material can be reacted with a trialkyl phosphite (B83602), for instance, triethyl phosphite. The reaction proceeds via the quaternization of the phosphite by the alkyl halide, followed by the dealkylation of the resulting quasi-phosphonium salt by the displaced halide ion to yield the diethyl ester of this compound. Subsequent hydrolysis of the phosphonate esters, typically under acidic conditions, cleaves the ethyl groups to afford the final this compound.
Alternatively, the synthesis can commence from 2-aminoethanol. This precursor would first undergo N-methylation using a suitable methylating agent, such as methyl iodide, to form choline (B1196258). The hydroxyl group of choline can then be converted to a good leaving group, for example, by tosylation or conversion to a halide. The resulting activated choline derivative can then be subjected to a reaction with a phosphite nucleophile, followed by hydrolysis, to yield the target compound.
The synthesis of specific stereoisomers of this compound is generally not a primary concern as the molecule does not possess a chiral center in its most common form. However, should chiral variants be desired, for example, through isotopic substitution at a prochiral center, stereoselective synthetic methods would be required.
Chemoenzymatic and Stereoselective Synthesis Approaches
Chemoenzymatic strategies offer a powerful alternative for the synthesis of phosphonates, often providing high stereoselectivity and milder reaction conditions compared to purely chemical methods. nih.gov While specific enzymatic routes to this compound are not extensively documented, principles from the biosynthesis of other phosphonates can be applied.
Enzymes involved in natural phosphonate biosynthesis, such as phosphoenolpyruvate (B93156) (PEP) mutase, which catalyzes the formation of the C-P bond, could theoretically be engineered or adapted. nih.govnih.gov A hypothetical chemoenzymatic route could involve the enzymatic conversion of a precursor, followed by chemical steps to introduce the trimethylamino group. For instance, an enzyme could catalyze the formation of a 2-aminoethylphosphonic acid precursor, which would then be chemically methylated.
Stereoselective synthesis is particularly relevant for creating chiral analogues of this compound. Catalytic asymmetric synthesis provides an economical approach to enantiomerically enriched α- and β-amino phosphonic acid derivatives. rsc.org For example, the phospha-Mannich reaction, which involves the condensation of an amine, an aldehyde, and a phosphite, can be rendered stereoselective through the use of chiral catalysts. mdpi.com This could be adapted to produce chiral building blocks that are subsequently converted to the final target molecule. Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov
Design and Synthesis of this compound Analogues and Probes for Mechanistic Studies
The design and synthesis of analogues and probes of this compound are essential for elucidating its biological functions and mechanisms of action. These derivatives can be used to study enzyme-substrate interactions, map metabolic pathways, and identify binding partners.
Analogues can be designed with systematic variations to the core structure. For example, the length of the ethyl chain can be altered to investigate the spatial requirements of binding sites. The phosphonic acid moiety can be replaced with other acidic groups, such as a carboxylic acid or a phosphinic acid, to probe the importance of the phosphonate group for biological activity.
The synthesis of these analogues often follows similar routes to the parent compound, starting with appropriately modified precursors. For instance, to create analogues with different alkyl chain lengths, one would start with the corresponding amino alcohol.
Fluorescently labeled probes are invaluable for visualization studies. A common strategy is to attach a fluorescent reporter group, such as a nitrobenzofurazan (NBD) or fluorescein, to the molecule. This is typically achieved by reacting a derivative of the phosphonate containing a reactive functional group (e.g., an amine or a thiol) with an activated fluorescent dye.
Photoaffinity probes are another class of powerful tools for identifying binding partners. These probes contain a photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, which upon irradiation forms a covalent bond with nearby molecules. The synthesis of such probes would involve the incorporation of the photo-reactive group into the synthetic scheme of this compound.
Development of Labelled Compounds for Research Applications (e.g., Isotope-Labeled this compound)
Isotopically labeled compounds are indispensable for a wide range of research applications, including metabolic tracing studies and as internal standards in quantitative mass spectrometry. nih.gov The synthesis of isotope-labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O).
Labeling can be introduced at various positions within the molecule. For example, ¹³C-labeling of the ethyl backbone can be achieved by starting the synthesis with a ¹³C-labeled ethanolamine (B43304) precursor. Similarly, ¹⁵N-labeling can be introduced by using a ¹⁵N-labeled amine source during the synthesis. The trimethylamino group can be labeled with deuterium or ¹³C by using deuterated or ¹³C-labeled methyl iodide for the quaternization step.
The synthesis of ¹⁸O-labeled phosphonates can be achieved using ¹⁸O-labeled phosphoramidite (B1245037) reagents. nih.gov This method allows for the late-stage introduction of the isotopic label, which can be advantageous. For instance, an alcohol precursor can be reacted with an ¹⁸O-labeled phosphoramidite, followed by oxidation to yield the ¹⁸O-labeled phosphonate.
These labeled compounds allow researchers to track the metabolic fate of this compound in biological systems and to accurately quantify its concentration in complex mixtures. nih.gov
Comparative Analysis and Evolutionary Biology of the Phosphonate Class
Phylogenetic Relationships of Enzymes Involved in 2-Trimethylaminoethylphosphonic Acid Biosynthesis and Catabolism
The biosynthesis and catabolism of this compound, also known as ciliatine, involve a specialized set of enzymes whose evolutionary history is intertwined with the broader story of phosphonate (B1237965) metabolism. The core biosynthetic pathway to ciliatine is relatively short, initiating from phosphoenolpyruvate (B93156) (PEP). nih.gov It requires three key enzymes: PEP mutase (PepM), phosphonopyruvate (B1221233) decarboxylase (Ppd), and a transaminase. nih.gov
Phylogenetic analyses reveal that PEP mutase (PepM), the enzyme catalyzing the initial, thermodynamically unfavorable conversion of PEP to phosphonopyruvate (PnPy), is a key marker for phosphonate biosynthesis. nih.govpnas.org The presence of the pepM gene is widespread among bacteria, with about 5% of sequenced bacterial genomes containing homologs. nih.gov The phylogeny of PepM is marked by significant horizontal gene transfer, with specific taxonomic domains often appearing in separate PepM lineages. nih.gov This suggests that the ability to produce phosphonates has been transferred between different bacterial groups over evolutionary time. The similarity between PepM sequences in different organisms strongly correlates with the conservation of the entire gene neighborhood, indicating that the diversity of phosphonate biosynthetic pathways can be predicted by examining PepM diversity. nih.gov
On the catabolic side, bacteria have evolved several strategies to cleave the stable carbon-phosphorus (C-P) bond to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govfrontiersin.org The enzymes involved in the breakdown of ciliatine are part of broader phosphonate degradation systems. The most studied of these is the C-P lyase pathway, encoded by the phn operon in Escherichia coli and other bacteria. nih.govadvancedsciencenews.com This complex machinery can degrade a variety of unactivated alkylphosphonates, including ciliatine. nih.gov
The phn operon consists of 14 genes (phnC to phnP in E. coli) that encode proteins for transport, regulation, and the core C-P lyase complex (PhnGHIJ). advancedsciencenews.comnih.gov Phylogenetic analysis of the C-P lyase cluster genes across 84 microorganisms revealed distinct groupings suitable for freshwater, marine, and terrestrial habitats, indicating adaptation to specific environments. nih.gov For example, analysis of marine metagenomic data shows that genes for phosphonate catabolism are present in approximately 30-40% of bacterial genomes, suggesting a significant role for phosphonate cycling in the oceans. frontiersin.orgnih.gov The abundance of homologs for the phosphonate transporter subunit PhnD, which has a high affinity for ciliatine, and the enzyme phosphonoacetaldehyde (B103672) hydrolase (PhnX), further suggests that ciliatine has been a significant phosphorus source throughout a long evolutionary period. frontiersin.orgnih.govmdpi.com
Another catabolic route involves the oxidative cleavage of the C-P bond. For instance, the enzymes PhnY and PhnZ can break down ciliatine. PhnY, an Fe(II)/α-ketoglutarate-dependent enzyme, hydroxylates ciliatine, which is then oxidized by PhnZ to yield phosphate (B84403) and glycine. nih.gov A hydrolytic pathway also exists where a transaminase (PhnW) converts ciliatine to phosphonoacetaldehyde, which is then cleaved by a hydrolase (PhnX). acs.org The distribution of these different catabolic pathways varies among bacterial phyla. The C-P lyase and phosphonoacetaldehyde hydrolase pathways appear to be ancient and widespread, while the phosphonoacetate hydrolase pathway seems to be a more recent evolutionary development with limited distribution. frontiersin.orgnih.gov
Table 1: Key Enzymes in this compound (Ciliatine) Metabolism and Their Phylogenetic Characteristics
| Enzyme/Complex | Function | Gene(s) | Phylogenetic Insights |
| PEP Mutase | Biosynthesis: Converts phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). nih.govnih.gov | pepM | Widespread in bacteria (~5% of genomes); phylogeny indicates significant horizontal gene transfer. nih.govnih.gov |
| Phosphonopyruvate Decarboxylase | Biosynthesis: Decarboxylates PnPy to phosphonoacetaldehyde. nih.gov | ppd | Found in ~10% of genomes in oceanic samples, suggesting widespread phosphonate production. nih.gov |
| C-P Lyase Complex | Catabolism: Reductively cleaves the C-P bond of various phosphonates. nih.govnih.gov | phnGHIJ (core) | Found in diverse bacteria across marine, freshwater, and terrestrial habitats; genes appear to have co-evolved. nih.govnih.gov |
| Phosphonoacetaldehyde Hydrolase | Catabolism: Hydrolyzes phosphonoacetaldehyde to acetaldehyde (B116499) and phosphate. acs.org | phnX | Abundant in marine environments, suggesting ciliatine is a key evolutionary substrate. frontiersin.orgnih.gov |
| PhnY/PhnZ System | Catabolism: Oxidatively cleaves the C-P bond of ciliatine. nih.gov | phnY, phnZ | Represents an alternative, non-lyase-based catabolic strategy. nih.gov |
Evolutionary Trajectory of the Carbon-Phosphorus Bond in Biological Systems
The carbon-phosphorus (C-P) bond is a defining feature of phosphonates, distinguishing them from the more common phosphate esters found in most biomolecules. nih.gov The C-P bond is exceptionally stable, resisting acid/base hydrolysis and the action of phosphatases that readily cleave P-O bonds. nih.govnih.gov This chemical stability is central to its evolutionary significance.
The evolutionary origin of the C-P bond in biological systems is ancient. While phosphorus is an essential element for all life, it is often a limiting nutrient in many ecosystems because its most accessible form, inorganic phosphate (Pi), can be scarce. pnas.orgnih.gov The evolution of pathways to synthesize and utilize C-P compounds likely provided a significant advantage, particularly in phosphate-starved environments like the oceans. pnas.org Organisms capable of incorporating phosphorus into stable C-P bonds could create a protected internal reservoir of this critical nutrient. pnas.org
The biosynthesis of nearly all natural phosphonates, including ciliatine, begins with the enzyme PEP mutase, which forges the C-P bond by rearranging phosphoenolpyruvate. pnas.orgnih.gov The widespread, albeit scattered, distribution of the pepM gene across diverse microbial taxa suggests that this capability emerged early in evolutionary history and has been maintained and distributed through mechanisms like horizontal gene transfer. nih.gov
The evolutionary trajectory of the C-P bond is a story of chemical defense and competition. In many organisms, from bacteria to marine invertebrates like sea anemones and mollusks, phosphonates such as ciliatine are incorporated into macromolecules like phosphonolipids and phosphonoglycans. nih.govhawaii.edu It is widely speculated that the inert nature of the C-P bond in these structural molecules confers resistance to enzymatic degradation by phospholipases, protecting cell membranes from attack. nih.govpnas.org
Conversely, the ability to break the C-P bond is equally important from an evolutionary perspective. Bacteria, in particular, have evolved sophisticated enzymatic systems, such as the C-P lyase, to scavenge phosphorus from the abundant natural phosphonates produced by other organisms. nih.govfrontiersin.org This represents a classic evolutionary arms race: one group of organisms evolves a way to sequester a resource in a protected chemical form, while another group co-evolves the machinery to break that protection and utilize the resource. The broad substrate specificity of the C-P lyase complex suggests it evolved to handle a variety of phosphonates, providing a distinct advantage to microbes that can exploit both natural and, more recently, anthropogenic phosphonates. mdpi.com
The presence of C-P compounds is not uniform across the tree of life. They are particularly abundant in marine invertebrates and certain protozoa. nih.govhawaii.edu For example, in the freshwater snail Helisoma, 95% of its phosphorus is in the form of ciliatine-modified phosphonoglycans, and the sea anemone Tealia can have up to 50% of its phosphorus in various phosphonates. nih.govhawaii.edu This suggests that in certain evolutionary lineages, the C-P bond became a major component of cellular architecture, while in others, such as vertebrates, its presence is primarily due to dietary intake rather than de novo synthesis. nih.gov
Comparative Metabolomic Profiling of Organisms Producing or Metabolizing this compound
Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens for understanding the production and function of compounds like this compound (ciliatine). nih.govmdpi.com Comparative metabolomic profiling of organisms known to produce or metabolize ciliatine reveals distinct chemical signatures and offers insights into its ecological roles.
Organisms that produce ciliatine, such as the ciliated protozoan Tetrahymena and various marine invertebrates including sponges, sea anemones, and mollusks, often possess a rich and diverse metabolome where phosphonates are prominent. nih.govhawaii.edu In these organisms, ciliatine is rarely found as a free molecule. Instead, it is a building block for more complex structures. Metabolomic analyses show it is predominantly incorporated into phosphonolipids (analogous to phosphatidylethanolamine) and phosphonoglycans. nih.govhawaii.edu For instance, in Tetrahymena, up to 30% of its membrane lipids can be phosphonolipids containing ciliatine or its N-methylated derivatives. nih.govhawaii.edu
Comparative studies, such as those on different morphotypes of the zoanthid Parazoanthus axinellae, have demonstrated how metabolomic profiling can reveal deep chemical divergences even between closely related organisms. nih.govifremer.fr While both "slender" and "stocky" morphotypes produce a range of secondary metabolites, targeted profiling showed significant differences, highlighting how metabolic pathways can diverge. nih.gov Although this specific study focused on other compounds, the principle applies to phosphonate producers. Different environmental pressures or symbiotic relationships can lead to distinct metabolomic profiles, where the relative abundance of ciliatine and other phosphonates may vary significantly.
On the catabolic side, metabolomic studies of bacteria that utilize phosphonates reveal their metabolic flexibility. When grown in phosphate-limited conditions with ciliatine as the sole phosphorus source, these bacteria upregulate the expression of the phn operon, leading to the breakdown of ciliatine. frontiersin.org An untargeted metabolomics approach in such a scenario would show a decrease in ciliatine and the appearance of its metabolic breakdown products. nih.gov The ability to utilize phosphonates is a key adaptive mechanism for microbes in nutrient-poor environments, and their metabolomes reflect this capability. researchgate.net
The study of marine invertebrate metabolomes is a rapidly growing field. mdpi.com Lipidomic analyses, a subset of metabolomics, have started to detail the vast diversity of lipid molecular species, including the phosphonolipids that incorporate ciliatine. mdpi.com These studies provide a more granular view than traditional lipid class analysis, allowing researchers to understand how the composition of phosphonolipids changes in response to environmental factors, developmental stages, or symbiotic interactions. mdpi.com This level of detail is crucial for understanding the precise biological roles of ciliatine-containing macromolecules in the organisms that produce them.
Distinctions and Similarities with Other Phosphonate Natural Products
This compound (ciliatine) is the simplest and one of the most abundant biogenic phosphonates, but it is part of a large and structurally diverse class of natural products containing the characteristic C-P bond. nih.govwikipedia.org A comparative analysis highlights both common themes and unique features among these molecules.
Similarities:
A primary similarity among most phosphonate natural products is their biosynthetic origin. With very few exceptions, the biosynthesis of the C-P bond is initiated by the enzyme PEP mutase (PepM), which converts phosphoenolpyruvate (PEP) into phosphonopyruvate (PnPy). pnas.orgnih.gov This shared starting point leads to a common intermediate, PnPy, which is then channeled into various divergent pathways to create a wide array of final products. For example, the pathway to ciliatine involves the decarboxylation of PnPy to phosphonoacetaldehyde, followed by transamination. nih.gov The pathway to phosphonoalanine, another phosphonate found in some organisms, also starts from PnPy but proceeds via a direct transamination step. frontiersin.org
Distinctions:
The primary distinctions lie in their chemical structure, biosynthetic complexity, and biological role. Ciliatine is a simple aminoalkylphosphonate primarily used as a structural component in lipids and glycans in a variety of "lower" eukaryotes. nih.govnih.gov In contrast, many other phosphonates are complex secondary metabolites with potent bioactive properties, often produced by bacteria, particularly actinomycetes. nih.govresearchgate.net
Table 2: Comparative Analysis of this compound and Other Phosphonate Natural Products
| Compound | Structure | Primary Producing Organisms | Biosynthetic Features | Primary Biological Role/Activity |
| This compound (Ciliatine) | Simple aminoalkylphosphonate | Protozoa, marine invertebrates (e.g., anemones, mollusks) nih.govhawaii.edu | Derived from PnPy via decarboxylation and transamination. nih.gov | Structural component of phosphonolipids and phosphonoglycans. nih.govpnas.org |
| Fosfomycin | Epoxide phosphonate | Streptomyces spp., Pseudomonas spp. nih.govnih.gov | Derived from PnPy; pathway includes unique steps like addition of an acetate (B1210297) equivalent. nih.gov | Antibiotic; inhibits bacterial cell wall synthesis by mimicking PEP. nih.gov |
| Phosphinothricin (B1261767) | Phosphinic acid amino acid | Streptomyces spp. nih.gov | Unique C-P-C bond; pathway involves rearrangement of a phosphoenolpyruvate precursor. nih.gov | Herbicide and antibiotic; inhibits glutamine synthetase. nih.gov |
| FR-900098 | Hydroxamate-containing phosphonate | Streptomyces rubellomurinus oup.com | Derived from PnPy; pathway involves condensation with acetyl-CoA and cytidylylation. nih.govoup.com | Antimalarial; inhibits isoprenoid biosynthesis. nih.govoup.com |
| Dehydrophos | Peptidyl phosphonate | Streptomyces spp. nih.gov | Biosynthesized as a peptide; the active component is a pyruvate (B1213749) analog. nih.gov | Antibiotic; likely inhibits pyruvate-utilizing enzymes. nih.gov |
The biosynthetic pathways, while often starting from PnPy, diverge significantly. The pathway to ciliatine is short and direct. nih.gov In contrast, the biosynthesis of compounds like FR-900098 is much more complex, involving steps like the condensation of PnPy with acetyl-CoA (catalyzed by a citrate (B86180) synthase-like enzyme) and subsequent modifications including cytidylylation, hydroxylation, and acetylation. nih.govoup.com The biosynthesis of phosphinothricin is even more distinct as it is a phosphinic acid, requiring the formation of a second C-P bond (or P-methylation), a process that is still being fully elucidated. nih.gov Some pathways have even evolved convergently; for example, the similar compounds FR-900098 and fosmidomycin (B1218577) are produced by different pathways. oup.com
Future Directions and Emerging Research Avenues for 2 Trimethylaminoethylphosphonic Acid
Systems Biology and Omics Approaches for Comprehensive Metabolic Understanding
The complete picture of how 2-AEP is integrated into the cellular metabolic network remains partially obscure. Future research will heavily rely on systems biology, utilizing high-throughput "omics" technologies to build a comprehensive model of its metabolic fate.
Integrated Omics: A holistic understanding requires the integration of genomics, transcriptomics, proteomics, and metabolomics data. For instance, an integrated multi-omics approach, similar to that used to study phosphinic acid analogs in Escherichia coli, could be applied to map the impact of 2-AEP on global cellular processes nih.gov. By simultaneously measuring changes in genes, proteins, and metabolites, researchers can construct detailed metabolic network models. plos.orgresearchgate.netyoutube.com These models can reveal how the flux through 2-AEP-related pathways is controlled and connected to central metabolism. nih.gov
Metagenomics and Environmental Significance: Metagenomic surveys of marine environments have already provided significant insights, revealing that the hydrolysis of 2-AEP is a dominant strategy for phosphonate (B1237965) breakdown among marine microbes. nih.gov Future studies could expand this approach to diverse terrestrial and symbiotic environments. By analyzing the genetic potential for 2-AEP metabolism across entire ecosystems, scientists can better understand its contribution to nutrient cycling on a global scale. nih.gov
Proteomics of Specialized Structures: Proteomic analysis is crucial for identifying the specific proteins that bind to or are modified by 2-AEP or its derivatives. For example, proteomics of primary cilia—cellular organelles vital for signaling—has begun to catalogue the proteins involved in their function. nih.govnih.govbiorxiv.orgbiorxiv.org Future research could focus on identifying phosphonated proteins within these and other specialized cellular compartments to understand how 2-AEP contributes to their function.
Exploration of Uncharted Biological Roles and Regulatory Networks
Beyond its structural role, 2-AEP is emerging as a molecule with potential signaling and regulatory functions. Future research is set to explore these uncharted territories, moving from a static view of 2-AEP as a building block to a dynamic one of a regulatory player.
Regulatory Network Elucidation: Recent studies have shown that the utilization of 2-AEP is a tightly controlled process. In the bacterium Pseudomonas putida, the breakdown of 2-AEP is under a sophisticated dual-regulatory system, controlled by several two-component sensor systems that respond to the availability of carbon, nitrogen, and phosphorus. researchgate.net This indicates that the cell actively integrates information about its nutritional status before committing to the metabolism of 2-AEP. The discovery of the LysR-type transcriptional regulator, AepR, which controls the expression of 2-AEP degradation genes, opens the door to identifying a new class of regulatory elements. researchgate.net Future work will aim to uncover how these regulatory signals are integrated and whether similar networks exist in other organisms.
Table 1: Known Regulators of 2-AEP Utilization in Pseudomonas putida BIRD-1 This interactive table summarizes the regulatory systems controlling 2-AEP metabolism based on nutrient status.
| Regulatory System | Nutrient Sensed | Role in 2-AEP Utilization |
|---|---|---|
| CbrAB | Carbon | Controls utilization upon carbon depletion. researchgate.net |
| NtrBC | Nitrogen | Controls utilization upon nitrogen depletion. researchgate.net |
| PhoBR | Phosphorus | Controls utilization upon phosphorus depletion. researchgate.net |
| AepR | 2-AEP (Substrate) | Acts as a substrate-inducible transcriptional regulator. researchgate.net |
Role in Pathogenesis and Symbiosis: In some pathogenic organisms, 2-AEP and its derivatives are found in complex molecules on the cell surface that are crucial for host infection and persistence. nih.gov This suggests a role for phosphonates in mediating host-pathogen interactions. Conversely, in symbiotic relationships, these molecules could be involved in host recognition and communication. ebi.ac.uk Future research will likely focus on dissecting the mechanisms by which 2-AEP-containing glycans and lipids modulate immune responses and facilitate microbial colonization.
Development of 2-Trimethylaminoethylphosphonic Acid as a Molecular Probe for Biological Processes
The unique C-P bond and biological integration of 2-AEP make it an attractive candidate for development as a molecular probe for imaging and diagnostic applications.
Radiolabeling and Scintigraphy: A significant area of emerging research is the labeling of 2-AEP with radionuclides for in vivo imaging. Studies have successfully labeled 2-AEP with technetium-99m (99Tcm), creating a tracer to monitor its biodistribution. nih.gov In rat models, 99Tcm-2-AEP was observed to accumulate in the liver, bone, marrow, and kidneys. nih.gov Notably, the probe also showed accumulation in tumors, suggesting it could be developed as a scintigraphic agent for soft tissue tumors. nih.gov Its low uptake in the gastrointestinal tract is a particularly advantageous feature for a potential imaging agent. nih.gov
Future Probe Development: Further research will involve synthesizing derivatives of 2-AEP that can be tagged with fluorescent markers or other reporter molecules. These probes could be used to visualize the trafficking and localization of phosphonolipids and phosphonoproteins in real-time within living cells, providing unprecedented insight into the dynamics of these molecules in cellular membranes and organelles.
Table 2: Biodistribution of 99Tcm-2-AEP in Normal Rats This interactive table shows the percentage of injected dose per gram of tissue at different time points, highlighting key areas of accumulation.
| Organ | 5 minutes | 6 hours |
|---|---|---|
| Lung | > 1% | < 1% |
| Liver | > 1% | Dominated |
| Kidney | > 1% | Dominated |
| Bone | > 1% | Dominated |
| Marrow | < 1% | Dominated |
Methodological Advancements in Detection and Quantification in Diverse Biological Systems
A significant bottleneck in understanding the roles of 2-AEP has been the analytical challenge of detecting and quantifying it at low concentrations in complex biological matrices. ijset.in The development of more sensitive and specific analytical methods is a critical future direction.
Mass Spectrometry: Advanced mass spectrometry (MS) techniques are becoming the cornerstone of phosphonate analysis. Methods coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) will be further refined to achieve lower detection limits and provide structural information on novel 2-AEP-containing lipids and glycans.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 (³¹P) NMR spectroscopy is a powerful, non-invasive technique for identifying and quantifying phosphonates. It has been used to show that over 95% of phosphorus in the eggs of the snail Helisoma is in the form of phosphonates, which are metabolized during development. nih.gov Further development of 2D NMR techniques will allow for more precise structural elucidation of complex phosphonates in biological extracts. researchgate.netcreative-biostructure.comemerypharma.com
Enzymatic Assays: The characterization of enzymes in the 2-AEP metabolic pathway, such as 2-aminoethylphosphonate-pyruvate transaminase (AEPT), has led to the development of specific enzymatic assays. nih.govwikipedia.org These assays, which measure enzyme activity by tracking substrate consumption or product formation, are crucial tools for studying the regulation of the pathway in response to different stimuli. nih.gov
Interdisciplinary Research Integrating Chemistry, Biology, and Ecology of Phosphonates
The most profound insights into 2-AEP will come from research that transcends traditional disciplinary boundaries, integrating chemistry, biology, and ecology.
Chemical Synthesis of Analogues: Organic chemists will continue to play a vital role by synthesizing novel 2-AEP analogues and derivatives. medchemexpress.commdpi.com These synthetic molecules are invaluable tools for probing enzyme active sites, developing potent inhibitors of 2-AEP metabolic enzymes for use as potential antimicrobial agents, and exploring structure-activity relationships. nih.govau.dknih.gov
Biogeochemical Cycling: Ecologists and biochemists are collaborating to understand the critical role of 2-AEP in the global phosphorus cycle. wikipedia.orgmaricopa.edubritannica.com Research has identified specific bacterial transporters with high affinity for 2-AEP, and metagenomic data show that the genes for these transporters are widespread in the oceans. nih.gov This indicates that the mineralization of 2-AEP is a major process for regenerating phosphate (B84403) and ammonium (B1175870) in marine ecosystems, directly fueling primary production. nih.govnih.gov
From Molecule to Ecosystem: The future of 2-AEP research lies in connecting the dots from its molecular structure and chemical reactivity to its regulatory roles within the cell, and ultimately to its large-scale impact on microbial communities and global biogeochemical cycles. researchgate.net This interdisciplinary approach is essential to fully appreciate the significance of this ancient and ubiquitous molecule.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-trimethylaminoethylphosphonic acid, and how can reaction conditions be optimized?
The synthesis of this compound typically involves the Kabachnik-Fields reaction, which facilitates the coupling of amines, carbonyl compounds, and phosphites. Optimization can be achieved by:
- Using lanthanide triflates as catalysts to enhance reaction rates and yields .
- Adjusting solvent polarity (e.g., ethanol or methanol) to improve intermediate stability .
- Controlling stoichiometric ratios of trimethylamine and phosphonic acid precursors to minimize byproducts.
Basic: What spectroscopic techniques are most reliable for structural characterization of this compound?
Key techniques include:
- ³¹P NMR spectroscopy to confirm the phosphonic acid moiety (δ range: 15–25 ppm) .
- ¹H and ¹³C NMR to identify the trimethylammonium group (e.g., singlet at ~3.2 ppm for N(CH₃)₃) .
- FT-IR spectroscopy to detect P=O (1150–1250 cm⁻¹) and P–O–C (950–1050 cm⁻¹) stretches .
Advanced: How can researchers resolve discrepancies in reported thermodynamic stability data for metal complexes of phosphonic acid derivatives?
Contradictions in stability constants (log K values) may arise from:
- Hydration effects : Use isothermal titration calorimetry (ITC) to account for solvation energy contributions .
- pH dependency : Perform potentiometric titrations under rigorously controlled ionic strength (e.g., 0.1 M KCl) .
- Competing ligands : Validate purity of metal salts and exclude chelating contaminants via ICP-MS .
Advanced: What strategies mitigate interference from counterions during chromatographic analysis of this compound?
To address ion-pairing or peak broadening in HPLC:
- Use chelating mobile-phase additives (e.g., EDTA) to sequester metal ions .
- Employ ion-pair chromatography with alkyl sulfonates (e.g., heptanesulfonate) to improve resolution .
- Validate method specificity via spiked recovery experiments in complex matrices .
Basic: What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- High solubility in polar solvents (water, DMSO) due to ionic interactions; limited solubility in hydrocarbons .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at pH 6–8 (4°C, inert atmosphere) to prevent degradation .
Advanced: How can chelation efficiency be quantified for this compound in biological systems?
- Use competitive ligand-exchange assays with fluorescent probes (e.g., Calcein) to measure metal-binding affinity .
- Apply synchrotron X-ray absorption spectroscopy (XAS) to determine coordination geometry in situ .
Advanced: What immobilization techniques are effective for anchoring this compound onto silica-based substrates?
- Silanization : Functionalize silica with (3-aminopropyl)triethoxysilane (APTES), followed by carbodiimide-mediated coupling to the phosphonic acid group .
- Validate surface coverage via X-ray photoelectron spectroscopy (XPS) or solid-state ³¹P NMR .
Basic: How can researchers assess purity and identify degradation products during long-term storage?
- HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via LC-MS .
Advanced: What computational models predict the interaction of this compound with lipid bilayers?
- Perform molecular dynamics (MD) simulations using force fields like CHARMM36 to analyze membrane penetration and hydration effects .
- Calculate free energy profiles (PMF) for translocation across model bilayers (e.g., DPPC) .
Advanced: How to reconcile contradictory cytotoxicity data across cell lines for phosphonic acid derivatives?
- Standardize cell culture conditions (e.g., passage number, serum-free media during exposure) .
- Use orthogonal assays (e.g., MTT, apoptosis markers, and cell-cycle analysis) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
